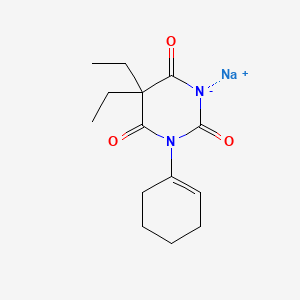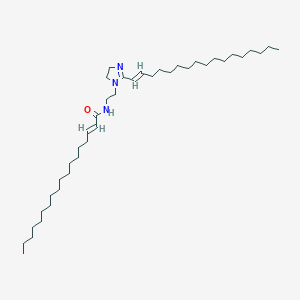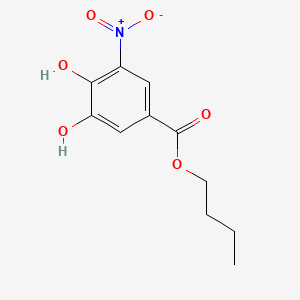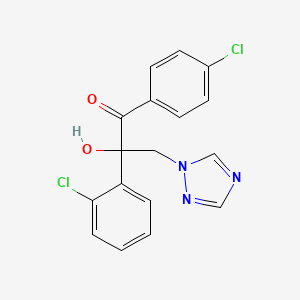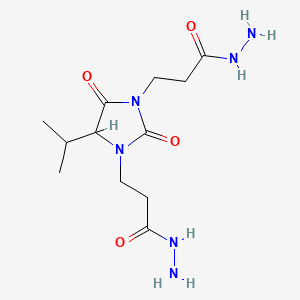
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a white crystalline solid with the chemical formula C12H22N6O4 and a molecular weight of 314.34 g/mol . This compound is known for its stability at room temperature and its non-volatile nature . It is primarily used as an intermediate in organic synthesis and can also serve as a precursor for the synthesis of other organic compounds .
Preparation Methods
The synthesis of 4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multiple steps of organic synthesis reactions. The specific steps can vary depending on the chosen reaction conditions and starting materials . Generally, the synthesis requires advanced organic synthesis techniques and equipment .
Chemical Reactions Analysis
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with various molecular targets and pathways. As a thermal latent curing agent, it undergoes heat-induced reactions that result in the formation of strong adhesive bonds . The compound’s bulky heterocyclic ring structure contributes to its high heat curing conversion and adhesion strength . It also prevents abnormal alignment of liquid crystals in display materials, ensuring optimal electro-optical properties .
Comparison with Similar Compounds
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds, such as:
- Adipic acid dihydrazide (ADH)
- Isophthalic dihydrazide (IDH)
- Sebacic dihydrazide (SDH)
These compounds share similar chemical structures and are used as thermal latent curing agents in various applications . 4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is unique due to its bulky heterocyclic ring, which provides superior heat curing conversion and adhesion strength .
Properties
CAS No. |
88122-32-1 |
|---|---|
Molecular Formula |
C12H22N6O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxo-5-propan-2-ylimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C12H22N6O4/c1-7(2)10-11(21)18(6-4-9(20)16-14)12(22)17(10)5-3-8(19)15-13/h7,10H,3-6,13-14H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
VAXWRFJBZKAQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



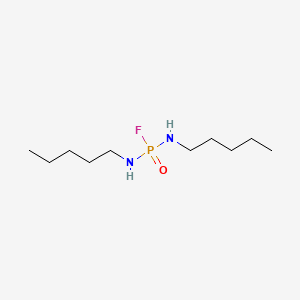
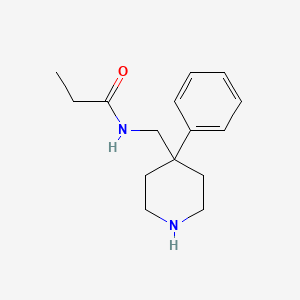
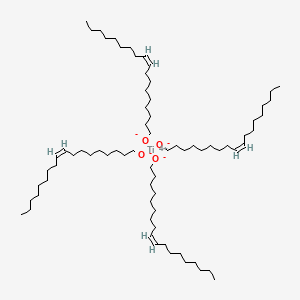
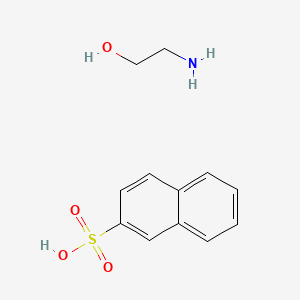
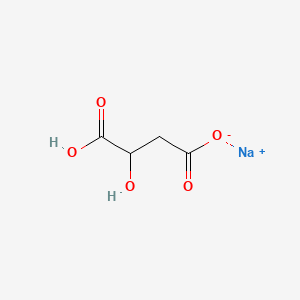
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)

